Product packaging for 2-[(Thien-3-ylmethyl)thio]aniline(Cat. No.:CAS No. 114461-58-4)

2-[(Thien-3-ylmethyl)thio]aniline

Cat. No.: B2402511
CAS No.: 114461-58-4
M. Wt: 221.34
InChI Key: QUGTZMZGSFXNQM-UHFFFAOYSA-N
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Description

Contextualizing Thioaniline and Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene and its derivatives are a vital class of sulfur-containing heterocyclic compounds, ubiquitous in both natural products and synthetic materials. nih.gov The thiophene ring is an electron-rich aromatic system, analogous to benzene (B151609), which readily undergoes electrophilic substitution reactions. nih.gov This reactivity makes it a versatile building block in the synthesis of a wide array of functional molecules. In medicinal chemistry, the thiophene nucleus is recognized as a "privileged scaffold," appearing in numerous FDA-approved drugs with activities ranging from anti-inflammatory to anticancer and antimicrobial. nih.govrsc.org Its ability to act as a bioisostere for the phenyl ring allows medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Aniline (B41778) and its derivatives, particularly those containing sulfur (thioanilines), are fundamental intermediates in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov The amino group on the aniline ring is a key nucleophile and can be readily modified, providing a handle for constructing more complex molecular architectures. Sulfur-containing functional groups, such as thioethers, are present in a significant number of pharmaceuticals and are crucial for biological activity. exlibrisgroup.com The combination of aniline and a thioether, as seen in thioaniline structures, creates a scaffold with interesting electronic and conformational properties, which has been explored for various applications, including the development of antipsychotic drugs. nih.govexlibrisgroup.com

Table 1: Physicochemical Properties of Parent Scaffolds
CompoundMolecular FormulaMolar Mass (g/mol)Key Characteristics
ThiopheneC₄H₄S84.14Electron-rich, aromatic, five-membered heterocycle. nih.gov
AnilineC₆H₅NH₂93.13Aromatic amine, nucleophilic, key industrial intermediate.
2-Aminophenyl Phenyl Sulfide (B99878)C₁₂H₁₁NS201.29Combines aniline and thioether motifs; an important intermediate. exlibrisgroup.com

Structural Significance of the 2-[(Thien-3-ylmethyl)thio]aniline Scaffold

The molecular architecture of this compound is defined by three key components: an aniline ring, a thiophene ring linked via a methylene (B1212753) group, and a thioether (sulfide) bridge. This specific arrangement confers significant structural and functional potential.

The Thien-3-ylmethyl Group: The thiophene ring is connected at its 3-position via a methylene (-CH₂) spacer. This "benzyl-like" linkage provides rotational flexibility, allowing the two aromatic rings to adopt various spatial orientations. The thiophene ring itself contributes to the molecule's aromaticity and potential for electronic interactions.

The combination of a hydrogen-bond donor (amine), multiple aromatic rings, and a flexible thioether linker makes this scaffold a prime candidate for creating molecules that can adopt specific conformations to bind effectively to biological receptors or to form ordered structures in the solid state.

Current Research Landscape and Underexplored Facets of this compound

The broader class of compounds combining thiophene and aniline moieties has attracted considerable research attention. Studies frequently report the synthesis of such hybrids for evaluation as potent biological agents, particularly in oncology. For instance, anilinobenzo[b]thiophenes have been developed as highly potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov Similarly, other thiophene derivatives are investigated for their activity as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.gov In the realm of materials science, the copolymerization of thiophene and aniline has been explored to create donor-acceptor conjugated polymers with tunable electrical conductivity. mdpi.com

Despite this extensive research into related structures, the specific isomer this compound remains an underexplored chemical entity. Much of the existing research on anilino-thiophenes involves a direct C-N bond between the two rings. The insertion of a methylene-thioether (-CH₂-S-) linker, as in the title compound, presents a unique structural variation. The specific consequences of this linkage on the molecule's conformational preferences, electronic properties, and, ultimately, its biological or material properties have not been extensively documented. This represents a significant gap in the current research landscape, making this compound a molecule ripe for detailed investigation. Its unique substitution pattern means that its specific photophysical properties and potential as a selective biological agent are largely unknown. nih.gov

Academic Objectives and Scope of Research on this compound

Given the promising activities of related compounds and the novelty of its specific structure, a focused research program on this compound is well-justified. The primary academic objectives would be to systematically synthesize, characterize, and evaluate the potential of this scaffold.

Key research goals would include:

Synthetic Methodology: Developing efficient, high-yield, and regioselective synthetic routes to access this compound and its derivatives. This would be fundamental for any further studies.

Structural and Physicochemical Characterization: A thorough investigation using modern analytical techniques, including single-crystal X-ray diffraction, to unequivocally determine its three-dimensional structure. This would provide invaluable insight into intramolecular interactions and preferred conformations.

Computational Modeling: Employing theoretical methods like Density Functional Theory (DFT) to calculate the electronic structure, orbital energies (HOMO/LUMO), and conformational energy landscape. beilstein-journals.org These computational studies would complement experimental data and aid in rationalizing observed properties.

Medicinal Chemistry Exploration: Using the core scaffold to generate a library of derivatives by modifying the aniline and thiophene rings. These new compounds could then be screened for a range of biological activities, such as anticancer, antimicrobial, and enzyme inhibitory effects, to identify potential therapeutic leads. rsc.orgnih.gov

Materials Science Investigation: Characterizing the photophysical properties (absorption and emission spectra, quantum yield) of the compound and its derivatives to assess their potential for use in organic electronic devices like OLEDs or as fluorescent probes. mdpi.combeilstein-journals.org

Table 2: Proposed Research Objectives for this compound
Research ObjectiveRationaleKey Techniques
Novel Synthesis DevelopmentTo enable access to the compound and its derivatives for further study.Cross-coupling reactions, multi-step synthesis.
Structural ElucidationTo understand the 3D structure and non-covalent interactions.X-ray crystallography, NMR spectroscopy.
Biological Activity ScreeningTo explore its potential as a scaffold for new therapeutic agents. nih.govnih.govIn vitro assays (e.g., cytotoxicity, enzyme inhibition).
Photophysical Property AnalysisTo evaluate its suitability for applications in materials science. mdpi.comUV-Vis and fluorescence spectroscopy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NS2 B2402511 2-[(Thien-3-ylmethyl)thio]aniline CAS No. 114461-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophen-3-ylmethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS2/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGTZMZGSFXNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Structural Elucidation of 2 Thien 3 Ylmethyl Thio Aniline and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment and number of different types of protons and carbons, advanced multi-dimensional NMR techniques are essential for unambiguously assigning all signals and understanding the spatial relationships between atoms.

Multi-Dimensional NMR (e.g., 2D-COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the 2-[(Thien-3-ylmethyl)thio]aniline molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). sdsu.edu For this compound, a COSY spectrum would reveal correlations between the protons on the aniline (B41778) ring, helping to assign their relative positions (ortho, meta, para to the amino and thioether groups). It would also show correlations between the protons on the thiophene (B33073) ring and potentially a correlation between the methylene (B1212753) protons and the adjacent thiophene proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu The HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CHn group in the molecule will give rise to a cross-peak, directly linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). sdsu.edu This is arguably one of the most powerful 2D NMR techniques for structure elucidation as it allows for the connection of different spin systems. For instance, in this compound, HMBC correlations would be expected from the methylene protons to the carbons of both the aniline and thiophene rings, unequivocally establishing the thioether linkage. Correlations from the aniline protons to the carbon bearing the thioether group would further confirm the substitution pattern.

A hypothetical table of expected 2D NMR correlations for this compound is presented below. The exact chemical shifts would need to be determined experimentally.

Proton (¹H)Correlated Carbon(s) in HMBCCorrelated Proton(s) in COSY
NH₂C-2 (aniline)-
H-3 (aniline)C-1, C-5 (aniline)H-4 (aniline)
H-4 (aniline)C-2, C-6 (aniline)H-3, H-5 (aniline)
H-5 (aniline)C-1, C-3 (aniline)H-4, H-6 (aniline)
H-6 (aniline)C-2, C-4 (aniline)H-5 (aniline)
CH₂C-2 (aniline), C-3, C-4 (thiophene)H-2 (thiophene)
H-2 (thiophene)C-3, C-4, C-5 (thiophene), CH₂H-4 (thiophene)
H-4 (thiophene)C-2, C-3, C-5 (thiophene)H-2, H-5 (thiophene)
H-5 (thiophene)C-3, C-4 (thiophene)H-4 (thiophene)

Advanced Pulse Sequences for Conformational Analysis

The flexibility of the thioether linkage in this compound allows for multiple conformations in solution. Advanced NMR pulse sequences can provide insights into the preferred spatial arrangement of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. science.gov For this compound, NOESY or ROESY correlations could be observed between the methylene protons and protons on both the aniline and thiophene rings. The presence and intensity of these cross-peaks would provide crucial information about the preferred rotational conformers around the C-S and S-CH₂ bonds, helping to define the molecule's three-dimensional shape in solution. For instance, a strong NOE between the methylene protons and H-6 of the aniline ring would suggest a conformation where the thienylmethyl group is oriented towards the aniline ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound. nih.gov For this compound (C₁₁H₁₁NS₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the detailed elucidation of its structure.

For this compound, the protonated molecule [M+H]⁺ would be the parent ion in a typical electrospray ionization (ESI) experiment. The fragmentation pathways would likely involve the cleavage of the weakest bonds in the molecule. Key expected fragmentations include:

Cleavage of the C-S bond: Loss of the thienylmethyl radical or cation is a probable fragmentation pathway. This would result in fragment ions corresponding to aminothiophenol or the thienylmethyl moiety.

Formation of a tropylium-like ion: The thienylmethyl cation can rearrange to a stable thienotropylium ion.

Cleavage within the thiophene ring: The thiophene ring itself can undergo characteristic fragmentation.

A representative table of potential fragment ions and their proposed structures is provided below.

m/z (relative)Proposed FormulaProposed Structure/Loss
222.04[C₁₁H₁₂NS₂]⁺[M+H]⁺
125.02[C₇H₇NS]⁺Loss of C₄H₅S (thienyl)
97.01[C₄H₅S]⁺Thienylmethyl cation

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Geometric and Electronic Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

For this compound, an SCXRD study would provide definitive information on:

Molecular Conformation: The exact conformation of the molecule in the crystalline state, including the dihedral angles defining the orientation of the aniline and thiophene rings relative to each other.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding (involving the -NH₂ group), π-π stacking between the aromatic rings, or sulfur-π interactions. These interactions are crucial for understanding the solid-state properties of the material.

Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared to theoretical calculations and data from related structures.

While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as 2-(benzylthio)-N-{pyridinyl-3-methylidene}aniline, provides insights into the types of conformations and intermolecular interactions that might be expected. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

For this compound, the vibrational spectra would exhibit characteristic bands for the following functional groups:

N-H stretching: The aniline -NH₂ group will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from both the aniline and thiophene rings are expected around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene bridge will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

C-N stretching: The C-N stretching of the aniline moiety will appear in the 1250-1350 cm⁻¹ range.

C-S stretching: The C-S stretching vibrations of the thioether and thiophene groups typically occur in the 600-800 cm⁻¹ region and are often weak in the IR spectrum but may be stronger in the Raman spectrum.

A study on 2-(methylthio)aniline (B147308) showed characteristic vibrational frequencies that can be used as a reference for interpreting the spectra of the title compound. nih.gov The combination of IR and Raman spectroscopy is particularly powerful because some vibrations may be strong in one technique and weak or absent in the other due to selection rules related to changes in the dipole moment (IR) versus polarizability (Raman).

The table below summarizes some of the expected key vibrational modes for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique (IR/Raman)
N-H stretch (asymmetric)3450 - 3400Strong in IR
N-H stretch (symmetric)3350 - 3300Strong in IR
Aromatic C-H stretch3100 - 3000Medium to weak in IR
Aliphatic C-H stretch2950 - 2850Medium in IR
C=C ring stretch1600 - 1450Strong in IR and Raman
N-H bend (scissoring)1650 - 1580Medium in IR
C-N stretch1350 - 1250Medium in IR
C-S stretch800 - 600Weak in IR, Medium in Raman

Computational and Theoretical Studies on 2 Thien 3 Ylmethyl Thio Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For a compound like 2-[(Thien-3-ylmethyl)thio]aniline, these methods would provide insight into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. sci-hub.se This would reveal the key bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

Furthermore, a conformational analysis would be essential to map the potential energy surface. This involves rotating the flexible bonds, such as the C-S and C-N bonds, to identify the most stable conformers (energy minima) and the transition states that separate them. The results would indicate the preferred spatial arrangement of the thiophene (B33073) and aniline (B41778) rings relative to each other.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For higher accuracy, particularly for electronic properties, ab initio methods could be employed. While computationally more expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark values for the molecule's energy and electron distribution. These high-level calculations are often used to validate the results obtained from more cost-effective DFT methods. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations would be used to study the behavior of this compound over time. This technique simulates the movement of atoms and molecules, providing a detailed view of conformational changes and how the molecule interacts with its environment. An MD simulation would show how the flexible thioether linkage allows the thiophene and aniline moieties to move and orient themselves in a solvent or in a condensed phase, which is crucial for understanding how the molecule might interact with biological targets or other materials.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are often plotted against experimental shifts to assess the accuracy of the computational model.

IR: The vibrational frequencies and their corresponding intensities would be calculated to generate a theoretical infrared (IR) spectrum. This calculated spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, N-H stretches, and vibrations of the aromatic rings. sci-hub.se

UV-Vis: Time-Dependent DFT (TD-DFT) would be used to predict the electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis would identify the key molecular orbitals involved in the electronic excitations, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Theoretical calculations can be invaluable for understanding how a molecule reacts. For this compound, this could involve studying potential reactions such as electrophilic substitution on the aniline or thiophene rings, or oxidation at the sulfur or nitrogen atoms. researchgate.net

By mapping the potential energy surface of a proposed reaction, computational chemists can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, which helps in predicting the feasibility and kinetics of a reaction pathway. For instance, the Gibbs free energies of reaction could be calculated to predict the spontaneity of various transformations. researchgate.net

Reactivity and Reaction Mechanisms Involving 2 Thien 3 Ylmethyl Thio Aniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) and Thiophene (B33073) Subunits

The aniline and thiophene rings in 2-[(Thien-3-ylmethyl)thio]aniline are both electron-rich aromatic systems, predisposing them to electrophilic substitution reactions. However, their relative reactivity and the regioselectivity of these reactions are influenced by the electronic properties of the substituents.

The amino group (-NH₂) of the aniline moiety is a powerful activating group, significantly increasing the electron density of the benzene (B151609) ring through resonance. This makes the aniline ring highly susceptible to electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the amino group. chemistrysteps.comacs.org Kinetic studies on substituted anilines have shown that the presence of an activating amino group dramatically accelerates the rate of electrophilic substitution compared to unsubstituted benzene. cdnsciencepub.com In the case of this compound, the para position to the amino group is occupied by the thioether linkage, leaving the ortho positions (C4 and C6) as the most probable sites for electrophilic attack.

The thiophene ring is also an electron-rich heterocycle that readily undergoes electrophilic substitution. brainly.in Theoretical studies have shown that the α-positions (C2 and C5) of the thiophene ring are generally more reactive towards electrophiles than the β-positions (C3 and C4). researchgate.net In this compound, the thiophene ring is substituted at the 3-position. Electron-donating substituents at the β-position of thiophene tend to direct incoming electrophiles to the 2-position. uoanbar.edu.iq Therefore, electrophilic attack on the thiophene moiety of this compound would be expected to occur preferentially at the C2 position.

The nucleophilic character of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the aniline group and the sulfur atom of the thioether. The amino group can act as a nucleophile in reactions such as acylation and alkylation. The nucleophilicity of the amino group is influenced by the electron-donating or -withdrawing nature of other substituents on the ring. chemistrysteps.com The thioether sulfur is also nucleophilic and can react with electrophiles, although it is generally a weaker nucleophile than the amino group. masterorganicchemistry.comlibretexts.org However, the sulfur atom's nucleophilicity is significant in its own right and plays a crucial role in certain reactions. nih.gov

Oxidative and Reductive Transformations of the Thioether Group

The thioether linkage in this compound is susceptible to both oxidation and reduction, providing a handle for further functionalization of the molecule.

Oxidation: The sulfur atom in the thioether group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation is typically achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in the presence of a catalyst. rsc.orgorganic-chemistry.org Other reagents capable of effecting this transformation include meta-chloroperoxybenzoic acid (mCPBA), potassium permanganate (B83412) (KMnO₄), and sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgresearchgate.net The oxidation of thioethers to sulfoxides is generally a fast reaction, and further oxidation to the sulfone can occur under more forcing conditions or with stronger oxidizing agents. nih.govorganic-chemistry.org Kinetic studies on the oxidation of aryl thioethers have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Oxidizing AgentProduct(s)Typical Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneCatalytic (e.g., TS-1), Room Temperature to elevated
m-CPBASulfoxide, SulfoneStoichiometric, Room Temperature
Potassium Permanganate (KMnO₄)SulfoneStoichiometric, often with heating
Sodium Periodate (NaIO₄)SulfoxideStoichiometric, often in aqueous methanol

Reduction: The thioether bond can be cleaved under reductive conditions. Common methods for the reduction of aryl thioethers include the use of dissolving metals, such as sodium in liquid ammonia, or catalytic hydrogenation. These reactions can lead to the formation of the corresponding thiol and the hydrocarbon, effectively cleaving the C-S bond. Desulfurization can also be achieved using reagents like Raney nickel.

Cyclization and Rearrangement Reactions of this compound-Based Intermediates

The bifunctional nature of this compound, possessing both an amino group and a thioether linked to two different aromatic systems, provides opportunities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems.

One important class of cyclization reactions involves the formation of phenothiazine-like structures. The reaction of 2-aminobenzethiols with cyclohexanones, for instance, leads to the formation of phenothiazines under transition-metal-free conditions, using molecular oxygen as the oxidant. rsc.orgresearchgate.net While not a direct reaction of the title compound, this illustrates the potential for the amino and thioether functionalities to participate in cyclization cascades.

Furthermore, rearrangement reactions can be anticipated. The thio-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl sulfide (B99878). semanticscholar.org While the thien-3-ylmethyl group is not an allyl group, under certain conditions, isomerizations or the introduction of an allylic moiety could precede a Claisen-type rearrangement. For example, the thermal researchgate.netresearchgate.net sigmatropic rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene has been shown to produce 2H-thiopyrano[3,2-c]coumarins. semanticscholar.org This suggests that with appropriate precursors derived from this compound, similar rearrangements leading to fused heterocyclic systems could be envisioned.

Investigations into Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound can be inferred from studies on its constituent functional groups. The rate of electrophilic substitution on the aniline ring is expected to be high due to the strong activating effect of the amino group. cdnsciencepub.com Kinetic studies of the reaction of substituted anilines with electrophiles have shown that the reaction is typically first order with respect to both the aniline and the electrophile. cdnsciencepub.comproquest.com

The thermodynamics of thioether oxidation have also been investigated. The oxidation of a thioether to a sulfoxide and then to a sulfone is generally an exothermic process. The spontaneity of these reactions is influenced by the specific oxidizing agent and reaction conditions. researchgate.net For instance, the oxidation of thioethers with hydrogen peroxide is thermodynamically favorable.

Below is a table summarizing expected kinetic and thermodynamic parameters for key reaction types of this compound, based on analogous systems.

Reaction TypeExpected Rate Determining StepKey Thermodynamic Parameters
Electrophilic Aromatic Substitution (Aniline Ring)Formation of the σ-complex cdnsciencepub.comGenerally exothermic and exergonic
Electrophilic Aromatic Substitution (Thiophene Ring)Formation of the σ-complex researchgate.netGenerally exothermic and exergonic
Thioether Oxidation to SulfoxideNucleophilic attack of sulfur on the oxidantExothermic
Thio-Claisen RearrangementConcerted researchgate.netresearchgate.net-sigmatropic shiftActivation energy dependent on substrate and catalyst

Proposed Mechanistic Pathways for Key Reactions of this compound

Based on the established reactivity of anilines, thiophenes, and thioethers, plausible mechanistic pathways for key reactions of this compound can be proposed.

Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on either the aniline or thiophene ring proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or Wheland intermediate. brainly.in For the aniline ring, the attack of an electrophile (E⁺) at the ortho position (C6) would proceed as follows:

Formation of the σ-complex: The π-electrons of the aniline ring attack the electrophile, forming a C-E bond and a resonance-stabilized carbocation. The positive charge is delocalized over the ring and onto the nitrogen atom.

Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

A similar mechanism would apply to electrophilic substitution on the thiophene ring at the C2 position.

Oxidation of the Thioether: The oxidation of the thioether to a sulfoxide with an oxidant like hydrogen peroxide likely involves the nucleophilic attack of the sulfur atom on the oxygen atom of the peroxide.

Nucleophilic Attack: The sulfur atom of the thioether attacks the terminal oxygen of H₂O₂, leading to the formation of a sulfur-oxygen bond and the departure of a hydroxide (B78521) ion.

Proton Transfer: A proton transfer step can then lead to the formation of the sulfoxide and a molecule of water.

Further oxidation to the sulfone would proceed through a similar nucleophilic attack of the sulfoxide sulfur on another molecule of the oxidant.

Thio-Claisen Rearrangement (Hypothetical): For a thio-Claisen rearrangement to occur, an allylic thienylmethyl thioether intermediate would be required. If such an intermediate were formed, the rearrangement would likely proceed through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state, characteristic of researchgate.netresearchgate.net-sigmatropic rearrangements. organic-chemistry.orgyoutube.comyoutube.com This would result in the formation of a new carbon-carbon bond and the migration of the thienyl group.

Applications of 2 Thien 3 Ylmethyl Thio Aniline in Advanced Organic Synthesis

2-[(Thien-3-ylmethyl)thio]aniline as a Ligand in Transition Metal-Catalyzed Reactions

The presence of nitrogen and sulfur donor atoms, along with an aromatic backbone, makes this compound an excellent candidate for use as a ligand in transition metal catalysis. The ability of this compound to coordinate with metal centers through various modes allows for the fine-tuning of the electronic and steric properties of the resulting catalysts, influencing their activity and selectivity.

Chelation Chemistry and Coordination Modes of this compound with Metal Centers

The coordination chemistry of this compound and related 2-aminophenyl thioethers is characterized by their ability to act as bidentate or tridentate ligands. The primary coordination sites are the amino group and the thioether sulfur. The thiophene (B33073) sulfur can also participate in coordination, leading to more complex binding modes.

The chelation of this compound with a metal center (M) can occur in several ways:

N,S-Bidentate Chelation: The most common coordination mode involves the formation of a stable five-membered ring through the coordination of the aniline (B41778) nitrogen and the thioether sulfur to the metal center.

N,S,S'-Tridentate Chelation: In certain instances, the sulfur atom of the thiophene ring can also coordinate to the metal center, leading to a tridentate chelation. This mode of coordination can impart greater stability to the metal complex and influence its catalytic properties.

The specific coordination mode is influenced by several factors, including the nature of the metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions. For instance, with palladium(II), a common catalyst in cross-coupling reactions, 2-aminophenyl thioethers can form stable P,P-pseudochelates in complexes, or act as bridging ligands. nih.gov Research on related thioether-functionalized ligands has shown that the coordination preference can be qualitatively ordered, with pyridyl nitrogen and thiolate being stronger donors than thioether sulfur or thiophene sulfur. nih.gov

Table 1: Potential Coordination Modes of this compound with Transition Metals
Coordination ModeDonating AtomsPotential Metal PartnersResulting Chelate Ring Size
BidentateAniline (N), Thioether (S)Pd(II), Cu(I), Rh(I), Ru(II)5-membered
TridentateAniline (N), Thioether (S), Thiophene (S)Re(I), Tc(I)5- and 6-membered (fused)

Enantioselective Catalysis Employing this compound-Derived Ligands

While specific examples of enantioselective catalysis employing ligands directly derived from this compound are not yet extensively reported in publicly available literature, the structural features of this compound make it a promising scaffold for the development of chiral ligands. The introduction of chiral substituents on the aniline nitrogen, the thiophene ring, or the methylene (B1212753) bridge could lead to the formation of chiral metal complexes capable of inducing enantioselectivity in a variety of organic transformations.

The development of chiral thioether-based ligands is an active area of research. For example, thioether-directed palladium-catalyzed atroposelective C-H olefination has been achieved using a chiral monoprotected amino acid (MPAA) ligand, demonstrating the potential of thioether-containing molecules in asymmetric catalysis. The synthesis of chiral biaryls via this method highlights the utility of controlling axial chirality through metal-catalyzed C-H functionalization.

Utilization of this compound as a Precursor for Novel Heterocyclic Compounds

The inherent reactivity of the aniline and thioether functionalities, combined with the presence of the thiophene ring, makes this compound a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Intramolecular cyclization reactions are a particularly powerful strategy for constructing fused ring systems with potential applications in medicinal chemistry and materials science.

A prominent example is the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities. The intramolecular cyclization of 2-aminophenyl aryl sulfides is a common method for their preparation. Transition metal catalysis, particularly with palladium and copper, has been shown to be effective in promoting these C-S and C-N bond-forming reactions. For instance, palladium-catalyzed three-component synthesis of phenothiazines has been developed. technologynetworks.com Similarly, copper-catalyzed methods for the synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides and potassium sulfide (B99878) demonstrate the utility of copper in forming C-S bonds in the presence of an amino group. nih.gov

By analogy, this compound can be envisioned as a key starting material for the synthesis of thieno technologynetworks.comresearchgate.netbenzothiazine derivatives. The intramolecular cyclization could be promoted by various transition metal catalysts, leading to the formation of this important heterocyclic core. The synthesis of dithieno technologynetworks.comresearchgate.netthiazines from aminodithienyl sulfides via an intramolecular Ullmann-type coupling provides a strong precedent for this type of transformation. clockss.org

Table 2: Potential Heterocyclic Scaffolds from this compound
Heterocyclic ScaffoldSynthetic StrategyPotential Catalyst
Thieno technologynetworks.comresearchgate.netbenzothiazinesIntramolecular C-S/C-N cyclizationPd(OAc)₂, CuI
Phenothiazine analoguesIntermolecular coupling followed by cyclizationPd catalysts, Cu catalysts
Pyrrolo[2,1-b] technologynetworks.comnih.govbenzothiazolesRing contraction of larger heterocyclesNucleophilic catalysis

Role of this compound in Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies for the rapid construction of molecular complexity. The bifunctional nature of this compound makes it an ideal substrate for such processes.

One potential application lies in tandem reactions involving the reaction of the aniline moiety with an alkyne, followed by an intramolecular cyclization involving the thioether and thiophene components. Silver and other transition metals are known to catalyze tandem reactions of hydrazides with alkynes to form fused isoquinoline (B145761) systems. semanticscholar.org A similar strategy could be envisioned for this compound, where the initial hydroamination of an alkyne could be followed by a metal-catalyzed cyclization onto the thiophene ring or the thioether sulfur.

Furthermore, the aniline group can participate in cascade reactions, for example, by promoting cyclization-replacement sequences with various nucleophiles. nih.gov While direct examples with this compound are yet to be reported, the fundamental reactivity of the aniline group suggests its potential in initiating such cascades.

Synthetic Utility of this compound as a Building Block for Complex Chemical Architectures

The term "building block" aptly describes this compound due to its capacity to be incorporated into larger, more complex molecular structures. technologynetworks.com Its synthetic utility extends beyond the formation of simple heterocyclic systems to the construction of elaborate chemical architectures with tailored properties.

The thioether linkage provides a flexible spacer, allowing the aniline and thiophene moieties to be positioned in specific orientations within a larger molecule. This is particularly relevant in the design of functional materials and biologically active compounds. The aniline group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and participation in cross-coupling reactions. The thiophene ring, a well-known pharmacophore and a key component in organic electronic materials, can also be further functionalized.

Q & A

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Methodological Answer :
  • pH Stability : The aniline group protonates below pH 4, reducing solubility; use buffered solutions (pH 7.4) .
  • Solvent Effects : DMSO >10% degrades thiophene rings; limit to <1% in cell-based assays .

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